molecular formula C5H5BBrNO2 B1223925 2-Bromopyridine-5-boronic acid CAS No. 223463-14-7

2-Bromopyridine-5-boronic acid

Cat. No. B1223925
CAS RN: 223463-14-7
M. Wt: 201.82 g/mol
InChI Key: BCYWDUVHAPHGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromopyridine-5-boronic acid derivatives involves several methods. One approach includes ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to high yields of the target compound. Suzuki reactions of these boronic acids with aryl iodides yield monosubstituted and disubstituted pyridines, which can further be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).

Molecular Structure Analysis

Molecular structure analysis of boronic acid derivatives, such as this compound, reveals insights into their stability and reactivity. A comparative study between heterocyclic boron derivatives showed a slight difference in their C-B bond lengths, which does not significantly affect their stability. The crystal structure of these compounds demonstrates interactions through hydrogen bonds and van der Waals forces, contributing to their stability (Sopková-de Oliveira Santos et al., 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Suzuki cross-coupling, highlighting its versatility as a building block in organic synthesis. It reacts with aryl and heteroaryl boronic acids in Suzuki reactions, producing a range of substituted pyridines. This versatility is attributed to the reactive bromo and boronic acid groups, allowing for multiple functionalization paths (Bouillon et al., 2003).

Scientific Research Applications

Analytical Chemistry and Detection

2-Bromopyridine-5-boronic acid (BPBA) is used as a labeling reagent in analytical chemistry. Huo et al. (2012) developed a method using BPBA to derivatize brassinosteroids for their analysis in Arabidopsis thaliana. This approach enhanced detection sensitivity significantly and simplified sample preparation, indicating BPBA's utility in sensitive and efficient analytical methods (Huo et al., 2012).

Chemical Synthesis

BPBA has been involved in the synthesis of various chemical structures. Sutherland and Gallagher (2003) described the use of a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid, in the Suzuki reaction to synthesize disubstituted fluoropyridines, which can be further converted to pyridones. This demonstrates the compound's utility in the versatile and efficient synthesis of pyridine derivatives (Sutherland & Gallagher, 2003).

Biochemical and Biomedical Research

In biomedical applications, boronic acid derivatives like BPBA are used in developing fluorescent chemosensors. Huang et al. (2012) reviewed the progress in boronic acid sensors for detecting bioactive substances, highlighting their importance in disease diagnosis and treatment. This review underscores the potential of BPBA derivatives in creating sensitive and specific biochemical sensors (Huang et al., 2012).

Multimetallic Assemblies in Chemistry

In the field of inorganic chemistry, BPBA-related compounds are used to create multimetallic assemblies. A study by Arm and Williams (2005) demonstrated the cross-coupling of polypyridyl complexes incorporating a boronic acid substituent, facilitating the synthesis of luminescent, heterometallic assemblies. This highlights its role in developing complex metal-based structures with potential applications in catalysis and materials science (Arm & Williams, 2005).

Drug Discovery and Development

Boronic acids, including BPBA derivatives, are utilized in drug discovery. Cambre and Sumerlin (2011) reviewed the use of boronic acid-containing polymers in biomedical applications like HIV, obesity, diabetes, and cancer treatment. This review showcases the diverse applications of boronic acid polymers in therapeutic development (Cambre & Sumerlin, 2011).

Safety and Hazards

2-Bromopyridine-5-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The Suzuki–Miyaura coupling, in which 2-Bromopyridine-5-boronic acid is used, is a widely applied transition metal catalysed carbon–carbon bond-forming reaction . Future research may focus on optimizing this reaction and exploring new applications for this compound in organic synthesis .

Mechanism of Action

Target of Action

2-Bromopyridine-5-boronic acid, also known as (6-bromopyridin-3-yl)boronic Acid, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of moisture . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and functional group tolerant , suggesting that the compound’s action can be effectively carried out in a variety of environments.

properties

IUPAC Name

(6-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYWDUVHAPHGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376380
Record name 2-Bromopyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223463-14-7
Record name 2-Bromopyridine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of (6-bromopyridin-3-yl)boronic acid and its corresponding ester derivative?

A1: (6-Bromopyridin-3-yl)boronic acid (also known as 2-Bromopyridine-5-boronic acid) and its ester derivative, 2-(6-bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are bifunctional building blocks. This means they possess two reactive groups capable of participating in chemical reactions. The research by [] focuses on comparing these two compounds. While the study found that the C-B bond lengths in both compounds were similar, a significant difference in stability was observed. This suggests factors beyond bond length contribute to the overall stability of these molecules. []

Q2: How does the crystal packing of (6-bromopyridin-3-yl)boronic acid differ from its ester derivative and what implications might this have on their reactivity?

A2: The study by [] highlights a key distinction between (6-bromopyridin-3-yl)boronic acid and its ester derivative: their crystal packing. The boronic acid molecules interact in their crystal structure through hydrogen bonds, while the ester derivative primarily exhibits van der Waals interactions. [] This difference in intermolecular forces can influence factors like solubility and reactivity, making the acid potentially more amenable to reactions where hydrogen bonding plays a role.

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